
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one is a chemical compound that features a cycloheptatrienone core substituted with a 3,4-dichloroanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorination: Aniline is reacted with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like iron, zinc, or aluminum to produce 3,4-dichloroaniline.
Nitration and Reduction: Aniline undergoes nitration with nitric acid in the presence of sulfuric acid to form 3,4-dinitroaniline, which is then reduced using metal powders like iron or zinc to yield 3,4-dichloroaniline.
Acylation: Aniline reacts with a chloride, such as acetyl chloride, to form anilino chloride, which is then chlorinated to obtain 3,4-dichloroaniline.
Industrial Production Methods
Industrial production of 3,4-dichloroaniline often involves optimization of the above methods to improve yield and purity. This includes selecting suitable catalysts, controlling reaction conditions, and effectively treating waste to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction of 3,4-dichloroaniline can yield products like 3,4-dichloroformanilide and 3,4-dichloroacetanilide.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iron (Fe²⁺ or Fe³⁺) salts.
Reducing Agents: Iron powder, zinc powder.
Catalysts: Metal salts such as iron, zinc, aluminum.
Major Products
Oxidation Products: 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone.
Reduction Products: 3,4-dichloroformanilide, 3,4-dichloroacetanilide.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological molecules. It is known to produce methaemoglobin, a form of hemoglobin that is unable to bind oxygen effectively, leading to potential toxic effects . The hydroxylated metabolites of 3,4-dichloroaniline are responsible for this activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloroaniline: Another isomer with chlorine atoms at different positions on the aniline ring.
2,4-Dichloroaniline: Differently substituted aniline derivative.
2,5-Dichloroaniline: Another positional isomer.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
3,5-Dichloroaniline: Chlorine atoms at the 3 and 5 positions.
Uniqueness
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one is unique due to its specific substitution pattern and the presence of a cycloheptatrienone core, which imparts distinct chemical properties and reactivity compared to other dichloroaniline isomers .
Eigenschaften
Molekularformel |
C13H9Cl2NO |
|---|---|
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
2-(3,4-dichloroanilino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-6-9(8-11(10)15)16-12-4-2-1-3-5-13(12)17/h1-8H,(H,16,17) |
InChI-Schlüssel |
PITAYRYUJWTBIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



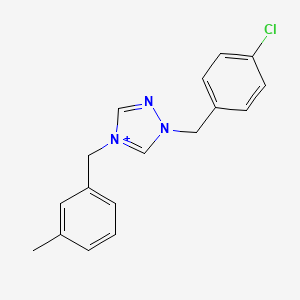
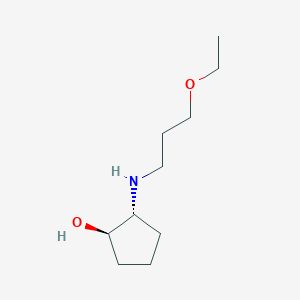

![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)
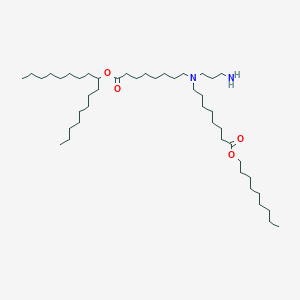
![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)
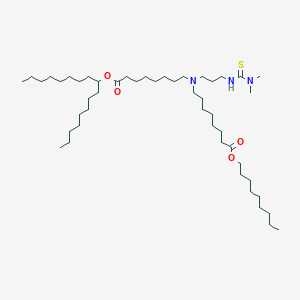
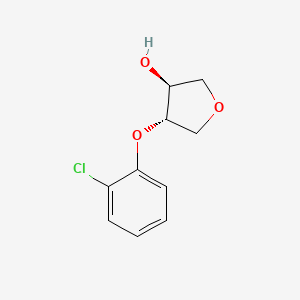
![1-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366304.png)
![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366309.png)
